![molecular formula C23H22N2O3 B3812567 3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol](/img/structure/B3812567.png)
3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol
Overview
Description
3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic receptor family and is activated by uridine diphosphate (UDP). The P2Y6 receptor is involved in various physiological processes, including inflammation, immune response, and cancer progression.
Mechanism of Action
The P2Y6 receptor is a G protein-coupled receptor that is activated by UDP. Upon activation, the P2Y6 receptor activates various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the extracellular signal-regulated kinase (ERK) pathway. 3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol binds to the P2Y6 receptor and inhibits its activation by UDP. This results in the inhibition of downstream signaling pathways, including the PLC and ERK pathways.
Biochemical and Physiological Effects:
3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been shown to have various biochemical and physiological effects. Inhibition of the P2Y6 receptor by 3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has also been shown to inhibit the migration and invasion of cancer cells in vitro. Additionally, 3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been shown to reduce the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol is a selective antagonist of the P2Y6 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. However, 3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has limitations in lab experiments. For example, 3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol is not suitable for in vivo studies due to its poor pharmacokinetic properties. Additionally, 3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol may have off-target effects on other purinergic receptors, which may complicate data interpretation.
Future Directions
There are several future directions for research on 3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol. One potential direction is the development of more potent and selective P2Y6 receptor antagonists. Another direction is the investigation of the role of the P2Y6 receptor in other physiological processes, such as wound healing and tissue repair. Additionally, the potential therapeutic applications of P2Y6 receptor antagonists, including 3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol, should be further explored.
Scientific Research Applications
3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been used in various scientific research applications. It has been shown to inhibit UDP-induced calcium mobilization in human embryonic kidney cells expressing the P2Y6 receptor. This suggests that 3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol is a selective antagonist of the P2Y6 receptor. 3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has also been used in studies investigating the role of the P2Y6 receptor in cancer progression. For example, 3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been shown to inhibit the migration and invasion of breast cancer cells in vitro.
properties
IUPAC Name |
3-[5-(6-methoxynaphthalen-2-yl)-4-phenylimidazol-1-yl]propane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-21-10-9-17-11-19(8-7-18(17)12-21)23-22(16-5-3-2-4-6-16)24-15-25(23)13-20(27)14-26/h2-12,15,20,26-27H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOLJHLPMGNTOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(N=CN3CC(CO)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(6-methoxy-2-naphthyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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